1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one
Description
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Properties
IUPAC Name |
1-[4-(oxan-4-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-2-4-12(5-3-11)16-13-6-8-15-9-7-13/h2-5,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQNESXNIBJRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one, also known as a phenolic compound with potential pharmacological applications, has garnered attention for its biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one is characterized by a phenyl ring substituted with an oxan-4-yloxy group. Its molecular formula is , and it possesses a ketone functional group that contributes to its reactivity and biological activity.
The compound exhibits biological activity primarily through its interaction with various enzymes. It acts as an enzyme inhibitor , binding to active sites and preventing substrate interaction, which can lead to a cascade of biological effects. The specific enzymes targeted by this compound are still under investigation, but preliminary studies suggest potential interactions with metabolic pathways involved in inflammation and pain modulation.
Biological Activities
Research highlights several key biological activities associated with 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one:
- Anti-inflammatory Effects : Studies indicate that the compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
- Analgesic Properties : The compound has shown promise in pain relief models, suggesting its utility as an analgesic agent.
- Antioxidant Activity : Preliminary assays demonstrate that it may scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies and Experimental Data
- Enzyme Inhibition Studies : A study conducted on enzyme-substrate interactions demonstrated that 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one effectively inhibited COX enzymes in vitro, leading to a significant reduction in prostaglandin synthesis.
- Cell Viability Assays : In cancer cell lines (e.g., HepG2), the compound was tested for cytotoxicity using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties .
- Animal Models : In vivo studies utilizing rat models showed that administration of the compound resulted in decreased inflammatory markers and improved pain thresholds compared to control groups, reinforcing its potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | Ketone | Moderate enzyme inhibition |
| 1-(4-Iodophenyl)ethan-1-one | Iodinated phenyl | Antimicrobial activity |
| 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one | Oxan-substituted phenol | Strong anti-inflammatory and analgesic |
The unique combination of the oxan-4-yloxy group and the phenyl ring in 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one contributes to its distinct biological profile, making it a candidate for further pharmacological exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
